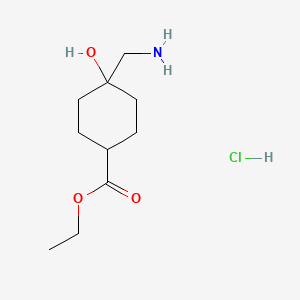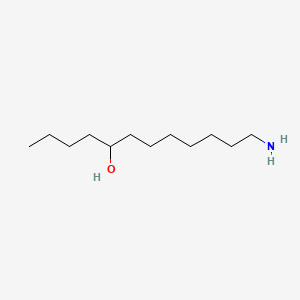![molecular formula C16H13N5O2 B13901097 5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)
5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic organic molecule It features a pyrido[2,3-d]pyrimidin-2-one core, substituted with an anilino group at the 5-position, which is further substituted with a 1,3-oxazol-5-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves multiple steps:
Formation of the 1,3-oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Synthesis of the aniline derivative: The 1,3-oxazol-5-yl group is introduced to the aniline ring through nucleophilic substitution or coupling reactions.
Construction of the pyrido[2,3-d]pyrimidin-2-one core: This involves the cyclization of appropriate precursors, such as aminopyrimidines and carbonyl compounds, under acidic or basic conditions.
Coupling of the aniline derivative with the pyrido[2,3-d]pyrimidin-2-one core: This step typically involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
The compound 5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The aniline and pyrimidinone moieties can be oxidized under appropriate conditions.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) in the presence of a catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe or ligand in biochemical assays. Its ability to interact with specific proteins or nucleic acids can be exploited to study biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique properties, such as thermal stability and chemical resistance, make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share a similar oxazole ring and aniline structure but differ in the substitution pattern and core structure.
5-Phenyl-1,3,4-oxadiazole derivatives: These compounds have a similar oxadiazole ring but differ in the substitution pattern and core structure.
Uniqueness
The uniqueness of 5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one lies in its specific substitution pattern and core structure. This unique combination of functional groups and heterocycles imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H13N5O2 |
|---|---|
Molekulargewicht |
307.31 g/mol |
IUPAC-Name |
5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C16H13N5O2/c22-16-19-7-12-13(5-6-18-15(12)21-16)20-11-3-1-10(2-4-11)14-8-17-9-23-14/h1-6,8-9H,7H2,(H3,18,19,20,21,22) |
InChI-Schlüssel |
CMWRQDBPSWDFRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CN=C2NC(=O)N1)NC3=CC=C(C=C3)C4=CN=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


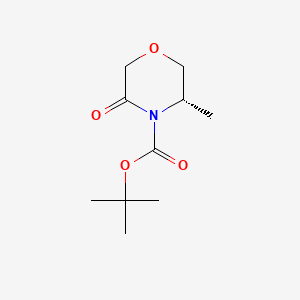
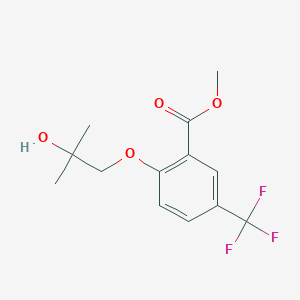
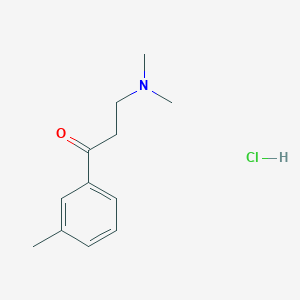
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile](/img/structure/B13901025.png)


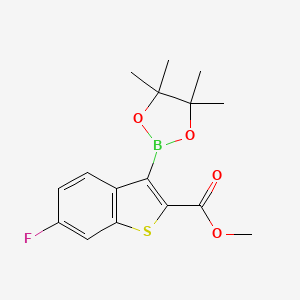
![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)

![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
